molecular formula C23H25N5O B2739974 1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one CAS No. 946319-64-8

1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one

Cat. No.: B2739974
CAS No.: 946319-64-8
M. Wt: 387.487
InChI Key: YOXFRUBMYALFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine-piperazine hybrid featuring a 4-methylphenylamino group at position 6 of the pyridazine ring and a phenylethanone moiety linked via a piperazine spacer. Its synthesis involves coupling 6-[(4-methylphenyl)amino]pyridazine with a piperazine intermediate, followed by functionalization with phenylethanone . The structure has been confirmed via X-ray crystallography (SHELX-based refinement) and spectroscopic methods (¹H/¹³C NMR, IR) .

Properties

IUPAC Name

1-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-18-7-9-20(10-8-18)24-21-11-12-22(26-25-21)27-13-15-28(16-14-27)23(29)17-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXFRUBMYALFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:

Mechanism of Action

The mechanism of action of 1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Analogs

  • 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one: This compound shares the pyridazine core and 4-methylphenyl substituent but lacks the piperazine-phenylethanone chain. It demonstrates potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation) . The absence of the piperazine linker likely reduces its pharmacokinetic stability compared to the target compound.
  • N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine: Replacing the piperazine-phenylethanone group with a pyrazole ring alters the compound’s electronic profile and binding affinity. Crystallographic data (SHELX-refined) shows planar pyridazine-pyrazole geometry, suggesting enhanced rigidity but reduced solubility .

Piperazine-Linked Derivatives

  • 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one: This analog substitutes the pyridazine ring with a fluorobenzyl group. Pharmacological data is unavailable, but the fluorobenzyl group may enhance blood-brain barrier penetration.
  • 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (MK30) :
    With a trifluoromethylphenyl group and elongated alkyl chain, MK30 exhibits higher lipophilicity (logP ≈ 3.2 vs. ~2.5 for the target compound). This modification improves CNS targeting but increases metabolic instability .

Hybrid Pharmacophores

  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): Replacing phenylethanone with a thiophene-carbony group introduces sulfur-based hydrogen bonding.
  • 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) :
    The pyrazole-butane extension enhances solubility (clogP = 1.8) and kinase selectivity in preclinical models, though direct comparisons to the target compound are lacking .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Weight Key Substituents Biological Activity (IC₅₀ or logP) Reference
Target Compound 430.49 g/mol Pyridazine, 4-methylphenyl, piperazine-phenylethanone N/A
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 216.25 g/mol Pyridazinone, 4-methylphenyl 11.6 μM (anti-inflammatory)
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one 342.41 g/mol Fluorobenzyl, phenylethanone N/A
MK30 369.34 g/mol Trifluoromethylphenyl, pentanone logP = 3.2

Table 2: Structural Impact on Properties

Feature Modified Effect on Properties Example Compound
Pyridazine → Pyrazole Increased rigidity, reduced solubility N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
Phenylethanone → Thiophene Altered hydrogen bonding, reduced bioavailability Compound 21
Piperazine chain elongation Enhanced lipophilicity, metabolic instability MK30

Research Findings and Insights

  • Pharmacophore Flexibility : The piperazine spacer in the target compound allows conformational adaptability, critical for receptor binding .
  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents (e.g., in MK30) improve membrane permeability but may introduce toxicity risks .
  • Anti-Inflammatory Potential: Pyridazine derivatives (e.g., ) show promise, but the target compound’s phenylethanone moiety could synergize with anti-inflammatory pathways .

Biological Activity

1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a pyridazine moiety, and a phenylethanone group. The presence of these functional groups is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various pharmacological properties, particularly in the following areas:

Antidepressant Activity

A study evaluating related compounds showed significant serotonin (5-HT) reuptake inhibition, which is crucial for antidepressant effects. The most promising derivatives demonstrated stability in human liver microsomes and favorable pharmacokinetic profiles. In vivo studies indicated that these compounds could mitigate serotonin depletion in the hypothalamus and reduce immobility times in forced swimming tests, suggesting potential antidepressant efficacy .

Antimycobacterial Activity

Another area of interest is the compound's activity against Mycobacterium tuberculosis. Related derivatives have been synthesized and tested, with some displaying IC50 values as low as 1.35 μM against the bacterium. These findings highlight the potential of similar compounds in treating tuberculosis .

Detailed Research Findings

Study Compound Activity IC50/IC90 Values Notes
Study 1A20Serotonin Reuptake InhibitionIC50 not specifiedEffective in reducing immobility in FST
Study 26eAntimycobacterialIC50: 1.35 - 2.18 μM; IC90: 3.73 - 4.00 μMNon-toxic to HEK-293 cells

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Serotonin Reuptake Inhibition : The compound likely interacts with serotonin transporters, enhancing serotonin availability in synaptic clefts, which is critical for mood regulation.
  • Antimycobacterial Mechanism : The structural components may interfere with bacterial cell wall synthesis or metabolic pathways specific to Mycobacterium tuberculosis, although further studies are needed to elucidate these mechanisms.

Case Studies

Several case studies have documented the efficacy of derivatives similar to this compound:

  • Case Study on Antidepressant Effects : In one study, administration of a related compound led to significant reductions in depressive-like behavior in rodent models, correlating with increased serotonin levels.
  • Case Study on Antitubercular Activity : Another case highlighted the promising results from a series of synthesized derivatives tested against Mycobacterium tuberculosis, demonstrating potential for development into new anti-tubercular agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.